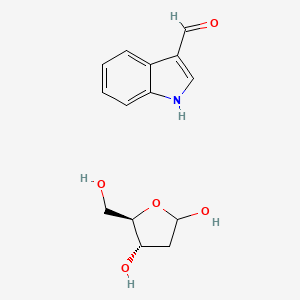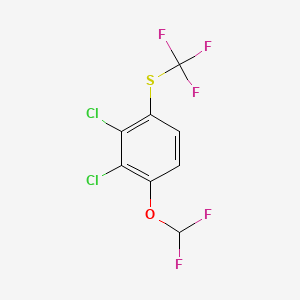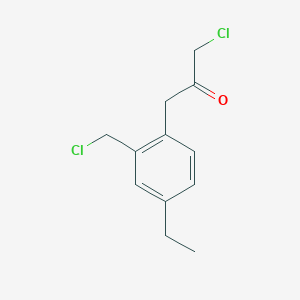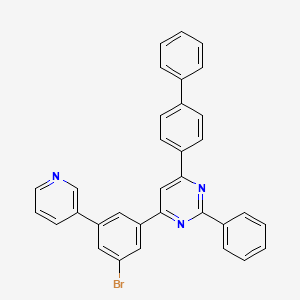
3-Formylindole-2'-deoxyriboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylindole-2’-deoxyriboside is a compound that features an indole ring substituted with a formyl group at the 3-position and a deoxyribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylindole-2’-deoxyriboside typically involves the formylation of an indole precursor followed by glycosylation with a deoxyribose derivative. One common method for formylation is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The glycosylation step can be achieved using a glycosyl donor like 2-deoxy-D-ribose in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 3-formylindole-2’-deoxyriboside may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the formylation step and automated glycosylation processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Formylindole-2’-deoxyriboside undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: 3-carboxyindole-2’-deoxyriboside.
Reduction: 3-hydroxymethylindole-2’-deoxyriboside.
Substitution: Various halogenated or nitrated derivatives of 3-formylindole-2’-deoxyriboside.
Scientific Research Applications
3-Formylindole-2’-deoxyriboside has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-formylindole-2’-deoxyriboside involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The indole ring can participate in π-π stacking interactions with aromatic amino acids or nucleobases, influencing molecular recognition and binding .
Comparison with Similar Compounds
3-Formylindole: Lacks the deoxyribose moiety but shares the formylated indole structure.
2’-Deoxyribosylindole: Contains the deoxyribose sugar but lacks the formyl group.
3-Hydroxymethylindole-2’-deoxyriboside: A reduced form of 3-formylindole-2’-deoxyriboside.
Uniqueness: 3-Formylindole-2’-deoxyriboside is unique due to the presence of both the formyl group and the deoxyribose moiety, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol;1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H7NO.C5H10O4/c11-6-7-5-10-9-4-2-1-3-8(7)9;6-2-4-3(7)1-5(8)9-4/h1-6,10H;3-8H,1-2H2/t;3-,4+,5?/m.0/s1 |
InChI Key |
KXLQXWUJDGIMFA-YJHDKNNJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
Canonical SMILES |
C1C(C(OC1O)CO)O.C1=CC=C2C(=C1)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)


![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)
![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)


![(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B14045263.png)


